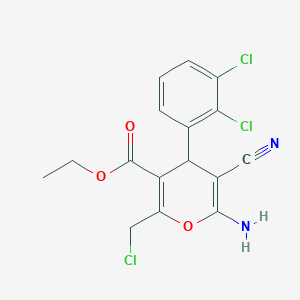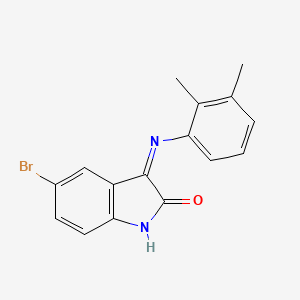![molecular formula C20H10Cl3N3O4 B15013759 4-chloro-2-({(E)-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]methylidene}amino)-6-nitrophenol](/img/structure/B15013759.png)
4-chloro-2-({(E)-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]methylidene}amino)-6-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-CHLORO-2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-6-NITROPHENOL is a complex organic compound characterized by its unique structure, which includes a chlorinated phenol group, a benzoxazole moiety, and a nitrophenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-6-NITROPHENOL typically involves multiple steps, including the formation of the benzoxazole ring and the subsequent functionalization of the phenol group. Common synthetic routes may involve:
Formation of Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Chlorination and Nitration: The phenol group can be chlorinated using reagents like thionyl chloride, followed by nitration using nitric acid under controlled conditions.
Condensation Reaction: The final step involves the condensation of the chlorinated and nitrated phenol with the benzoxazole derivative in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
4-CHLORO-2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-6-NITROPHENOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chlorinated phenol group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学的研究の応用
4-CHLORO-2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-6-NITROPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
作用機序
The mechanism of action of 4-CHLORO-2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-6-NITROPHENOL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
- **2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-4-NITROPHENOL
- **4-CHLORO-2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-5-NITROPHENOL
Uniqueness
4-CHLORO-2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-6-NITROPHENOL is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C20H10Cl3N3O4 |
|---|---|
分子量 |
462.7 g/mol |
IUPAC名 |
4-chloro-2-[[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]methylideneamino]-6-nitrophenol |
InChI |
InChI=1S/C20H10Cl3N3O4/c21-11-2-3-14(23)13(6-11)20-25-15-5-10(1-4-18(15)30-20)9-24-16-7-12(22)8-17(19(16)27)26(28)29/h1-9,27H |
InChIキー |
UHVYUJUFMVJCQW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C=NC3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O)N=C(O2)C4=C(C=CC(=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-7,7-dimethyl-5-oxo-4-[4-(pyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B15013682.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15013688.png)
![2-[(4-methylphenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15013697.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15013715.png)
![4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 4-chlorobenzoate](/img/structure/B15013721.png)
![methyl 2-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]benzoate](/img/structure/B15013729.png)
![5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15013734.png)
![2,2-Diphenyl-N-({N'-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B15013737.png)
![N-[(2-benzyl-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B15013739.png)

![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid benzyl-(3-bromo-benzylidene-hydrazinocarbonylmethyl)-amide](/img/structure/B15013744.png)

![2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B15013756.png)
![4-{[(Z)-(2,4-dichlorophenyl)methylidene]amino}-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B15013770.png)
